Allyl Ester Orthogonal Stability
The allyl ester (OAll) protecting group in Z-D-Asp(oall)-OH provides a unique orthogonal deprotection pathway, stable to both the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the acidic conditions used for final cleavage (e.g., 95% TFA) . In contrast, the more common tert-butyl ester (OtBu) in analogs like Z-D-Asp(OtBu)-OH (CAS 71449-08-6) is acid-labile and would be removed prematurely during TFA cleavage . This orthogonality enables selective, on-resin side-chain manipulation, a feature that defines the OAll group's advantage [1].
| Evidence Dimension | Stability to Deprotection Conditions |
|---|---|
| Target Compound Data | Stable to 20% piperidine (for Fmoc removal) and stable to 95% TFA (for resin cleavage) |
| Comparator Or Baseline | Z-D-Asp(OtBu)-OH (OtBu ester): Cleaved by 95% TFA; Z-D-Asp-OBzl (OBzl ester): Cleaved by hydrogenolysis (H2/Pd) or strong acid (HF) |
| Quantified Difference | Orthogonal (OAll) vs. Acid-labile (OtBu) vs. Hydrogenolyzable (OBzl) |
| Conditions | Standard Fmoc/tBu SPPS workflow (on-resin) |
Why This Matters
This orthogonality allows for the introduction of side-chain modifications (e.g., lactam bridges, glycosylation, or conjugation) on the solid support without cleaving the peptide from the resin, a critical capability for synthesizing complex cyclic or branched peptides.
- [1] NBInno. (2025). The Role of Fmoc-Asp-OAll in Advanced Peptide Synthesis. View Source
